N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide is a complex organic compound that features a furan ring, an indole moiety, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide typically involves multi-step organic reactions:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling of Indole and Furan Units: The indole and furan units are coupled using a suitable linker, such as an ethyl chain, through a nucleophilic substitution reaction.
Formation of the Oxalamide Group: The final step involves the reaction of the intermediate with oxalyl chloride and isobutylamine to form the oxalamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The indole moiety can be reduced to form indoline derivatives.
Substitution: Both the furan and indole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones, indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated furans and indoles, substituted oxalamides.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s structure suggests it could be investigated for anti-inflammatory, anticancer, or antimicrobial properties. Its ability to interact with various biological pathways makes it a promising candidate for pharmaceutical research.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its multifunctional groups allow for versatile applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The furan and indole rings may facilitate binding to hydrophobic pockets, while the oxalamide group could form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(furan-2-yl)ethyl)-N2-isobutyloxalamide: Lacks the indole moiety, potentially altering its biological activity and chemical reactivity.
N1-(2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide: Lacks the furan ring, which may affect its interaction with biological targets and its synthetic versatility.
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-methyl oxalamide: Substitution of the isobutyl group with a methyl group could influence its physical properties and reactivity.
Uniqueness
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-isobutyloxalamide is unique due to the combination of the furan and indole rings with the oxalamide group
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14(2)12-21-19(24)20(25)22-13-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMWFZPJWVCXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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